molecular formula C14H10BrN3O4 B3842133 N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No. B3842133
M. Wt: 364.15 g/mol
InChI Key: PFKGUUXMFQUFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide (BBONBC) is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of carboximidamide derivatives and has been synthesized through various methods.

Mechanism of Action

N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects:
N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been found to have low toxicity in normal cells and tissues. It has been shown to have a high selectivity for cancer cells, which makes it a promising therapeutic agent. N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been found to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. It has also been shown to inhibit angiogenesis, which is a hallmark of cancer.

Advantages and Limitations for Lab Experiments

N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it accessible for researchers. It has been shown to have low toxicity in normal cells and tissues, which makes it a safe compound to work with. However, one limitation of N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide is that it has not been extensively studied in animal models, which limits its potential for translation to clinical trials.

Future Directions

There are several future directions for the study of N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide. One direction is to further investigate its mechanism of action and its effects on gene expression. Another direction is to study its potential as a combination therapy with other anticancer agents. Additionally, more studies are needed to determine the optimal dosage and administration route for N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide. Finally, further studies are needed to evaluate the potential of N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide for clinical use.

Scientific Research Applications

N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4/c15-11-5-1-4-10(7-11)14(19)22-17-13(16)9-3-2-6-12(8-9)18(20)21/h1-8H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKGUUXMFQUFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(3-bromophenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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